molecular formula C19H17ClN6 B2969324 N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-59-9

N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2969324
CAS RN: 946296-59-9
M. Wt: 364.84
InChI Key: IBWIMMPKHGFUQI-UHFFFAOYSA-N
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Description

“N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. It belongs to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from similar compounds. For example, in the pyrazolo[3,4-d]pyrimidine scaffold, it was observed that the N5 pyrazolopyrimidine D-glucose substitution showed potent activity against MCF-7 & HCT-116 cell lines .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For example, in both conventional and green conditions, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, in one study, the yield was 77%. The 1H NMR (400 MHz, DMSO-d6) δ 10.99 (s, 1H, NH), 7.52 (t, J = 2.9 Hz, 1H, Ar–H), 7.28 (d, J = 7.3 Hz, 1H, NH), 6.33–6.28 (m, 1H, Ar–H), 4.32–4.17 (m, 1H, CH), 1.24 (d, J = 6.5 Hz, 6H, 2CH3). The 13C NMR (100 MHz, DMSO-d6) δ 151.54, 150.19, 148.42, 129.05, 112.84, 101.55, 42.17, 22.97 (2C) .

Scientific Research Applications

Optoelectronic Materials

Quinazolines and pyrimidines, closely related to the specified compound, have been utilized in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, play a crucial role in creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), highlighting their significance in advancing technology and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors

Pyrimidine derivatives have been explored as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use in optical sensors. This research underscores the potential of pyrimidine-based compounds in developing sensors for various applications, including environmental monitoring and diagnostics (Jindal & Kaur, 2021).

Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the specified compound, has shown a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This highlights the compound's potential as a building block for developing drug-like candidates targeting various diseases, emphasizing its importance in medicinal chemistry and drug discovery (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Soil Nitrogen Chemistry

Heterocyclic compounds, including pyrimidines, play a significant role in the chemistry of soil nitrogen, contributing to the understanding of soil fertility and agricultural productivity. This research area is vital for developing sustainable agricultural practices and enhancing crop yields (Schulten & Schnitzer, 1997).

properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6/c1-2-21-19-24-17(23-14-10-8-13(20)9-11-14)16-12-22-26(18(16)25-19)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWIMMPKHGFUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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